molecular formula C14H10N2O10S2 B089499 Dinitrostilbenedisulfonic acid CAS No. 128-42-7

Dinitrostilbenedisulfonic acid

Cat. No.: B089499
CAS No.: 128-42-7
M. Wt: 430.4 g/mol
InChI Key: UETHPMGVZHBAFB-OWOJBTEDSA-N
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Description

4,4'-dinitrostilbene-2,2'-disulfonic acid is an arenesulfonic acid.

Biochemical Analysis

Biochemical Properties

It has been shown that this compound can act as a potent blocker of outwardly rectifying chloride channels (ORCC) . This suggests that it may interact with specific enzymes, proteins, and other biomolecules involved in ion transport across cellular membranes.

Cellular Effects

In terms of cellular effects, 6,6’-(Ethene-1,2-diyl)bis(3-nitrobenzenesulfonic acid) has been shown to inhibit the function of chloride channels This could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to act as a blocker of chloride channels , but the exact nature of its binding interactions with these channels, and whether it acts as an inhibitor or activator, is not clear

Properties

IUPAC Name

5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O10S2/c17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26/h1-8H,(H,21,22,23)(H,24,25,26)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETHPMGVZHBAFB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15883-59-7 (unspecified hydrochloride salt), 3709-43-1 (di-hydrochloride salt)
Record name 4,4'-Dinitro-2,2'-stilbenedisulfonic acid
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DSSTOX Substance ID

DTXSID401029491
Record name 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid)
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Molecular Weight

430.4 g/mol
Source PubChem
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Physical Description

4,4'-dinitro-2,2'-stilbenedisulfonic acid disodium salt is a white powder. (NTP, 1992)
Record name 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT
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CAS No.

3709-43-1, 128-42-7, 78333-25-2
Record name 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID DISODIUM SALT
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Record name 4,4'-Dinitro-2,2'-stilbenedisulfonic acid
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Record name Dinitrostilbenedisulfonic acid
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-
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Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, sodium salt (1:2)
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Record name 2,2'-(E)-Ethene-1,2-diylbis(5-nitrobenzenesulfonic acid)
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Record name 4,4'-dinitrostilbene-2,2'-disulphonic acid
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Record name Disodium 4,4'-dinitrostilbene-2,2'-disulphonate
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Record name 4,4'-DINITRO-2,2'-STILBENESULFONIC ACID
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Record name 4,4'-DINITRO-2,2'-STILBENEDISULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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